Eugenol tetrahydropyran

Description

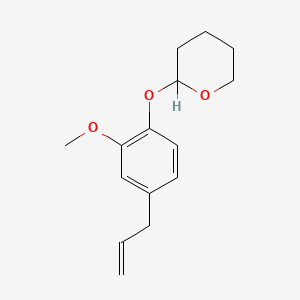

Structure

3D Structure

Properties

CAS No. |

72066-75-2 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-(2-methoxy-4-prop-2-enylphenoxy)oxane |

InChI |

InChI=1S/C15H20O3/c1-3-6-12-8-9-13(14(11-12)16-2)18-15-7-4-5-10-17-15/h3,8-9,11,15H,1,4-7,10H2,2H3 |

InChI Key |

IKCCQQBIAULDMO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)OC2CCCCO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Eugenol Tetrahydropyran

Strategies for Tetrahydropyran (B127337) Formation in Eugenol (B1671780) Scaffolds

The introduction of a tetrahydropyran ring onto the eugenol framework is primarily achieved through the protection of its phenolic hydroxyl group. This transformation yields eugenol tetrahydropyranyl ether, a key intermediate for further synthetic manipulations.

Direct Protection of Phenolic Hydroxyl Group with Dihydropyran

The most direct and widely employed method for the synthesis of eugenol tetrahydropyranyl ether involves the acid-catalyzed reaction of eugenol with 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the addition of the phenolic hydroxyl group to the activated double bond of DHP, forming a stable acetal (B89532).

Commonly used acid catalysts for this transformation include pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), and various Lewis acids. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting eugenol is consumed.

Table 1: Catalysts for the Tetrahydropyranylation of Eugenol

| Catalyst | Solvent | Reaction Conditions | Yield (%) |

| p-Toluenesulfonic acid | Dichloromethane | Room Temperature | High |

| Pyridinium p-toluenesulfonate | Dichloromethane | Room Temperature | High |

| Montmorillonite K-10 | Dichloromethane | Room Temperature | Good to Excellent |

| Bismuth(III) nitrate (B79036) pentahydrate | Solvent-free | Room Temperature | Excellent |

This table presents a selection of catalysts that have been effectively used for the tetrahydropyranylation of phenols and alcohols, and are applicable to eugenol.

Alternative Protecting Group Strategies and Their Interconversion

While the THP group is a popular choice, other protecting groups can also be employed for the phenolic hydroxyl group of eugenol. The selection of a protecting group often depends on the specific reaction conditions planned for subsequent steps. Alternative protecting groups include ethers (e.g., methyl, benzyl), silyl (B83357) ethers (e.g., trimethylsilyl, tert-butyldimethylsilyl), esters (e.g., acetate (B1210297), benzoate), and carbonates.

Stereoselective Synthesis of Tetrahydropyran Moiety

The formation of the tetrahydropyranyl ether from eugenol and dihydropyran results in the creation of a new stereocenter at the anomeric carbon (C-2) of the tetrahydropyran ring. In the absence of a chiral catalyst or auxiliary, this reaction typically yields a racemic mixture of diastereomers.

Achieving stereoselectivity in the formation of the tetrahydropyran moiety attached to eugenol is a challenging aspect of its synthesis. While methods for the stereoselective synthesis of substituted tetrahydropyrans are well-established in organic chemistry, their specific application to the protection of eugenol is not extensively documented in the literature. General strategies for stereoselective tetrahydropyran synthesis often involve the use of chiral catalysts, enantiomerically pure starting materials, or diastereoselective cyclization reactions. The development of a stereoselective method for the tetrahydropyranylation of eugenol would be a valuable contribution to the synthesis of chiral eugenol derivatives.

Synthesis of Novel Eugenol Tetrahydropyran Derivatives

With the phenolic hydroxyl group masked as a THP ether, the allyl side chain of eugenol becomes the primary site for chemical modification. This allows for the synthesis of a diverse range of novel this compound derivatives with potentially interesting biological or material properties.

Functionalization of the Allyl Side Chain

The double bond of the allyl group in eugenol tetrahydropyranyl ether is amenable to a variety of chemical transformations, including epoxidation, dihydroxylation, ozonolysis, and various addition reactions. These modifications allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Epoxidation of the allyl double bond in eugenol tetrahydropyranyl ether can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane at or below room temperature to afford the corresponding epoxide, 2-(4-(oxiran-2-ylmethyl)-2-methoxyphenoxy)tetrahydro-2H-pyran. Other epoxidizing agents such as dimethyldioxirane (B1199080) (DMDO) can also be employed. The presence of the THP protecting group is crucial as it prevents the oxidation of the phenolic hydroxyl group.

The resulting epoxide is a versatile intermediate that can undergo a variety of ring-opening reactions with different nucleophiles. This allows for the introduction of a wide range of functional groups at the C-2 and C-3 positions of the original allyl side chain. The regioselectivity of the ring-opening reaction (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions.

Table 2: Ring-Opening Reactions of this compound Epoxide

| Nucleophile | Reagent/Conditions | Product |

| Water | Acid or Base Catalysis | Diol |

| Alcohols | Acid or Base Catalysis | Alkoxy-alcohol |

| Amines | Various | Amino-alcohol |

| Thiols | Base Catalysis | Thio-alcohol |

| Azide | Lewis Acid Catalysis | Azido-alcohol |

This table illustrates the versatility of the epoxide intermediate in generating a variety of functionalized this compound derivatives.

For example, acid-catalyzed hydrolysis of the epoxide leads to the formation of a diol. Reaction with alcohols in the presence of an acid or base catalyst yields alkoxy-alcohols, while amines can be used to synthesize amino-alcohols. These ring-opening reactions significantly expand the chemical diversity of derivatives that can be accessed from this compound.

Modifications of the Aromatic Ring System

With the phenolic hydroxyl group protected, the aromatic ring of this compound can undergo electrophilic substitution reactions. The existing substituents—the methoxy (B1213986) group (-OCH₃) and the tetrahydropyranyloxy group (-OTHP)—are both strongly activating and ortho, para-directing.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto an aromatic ring. masterorganicchemistry.com In the case of this compound, the electron-donating nature of the two oxygen-containing substituents makes the ring highly nucleophilic and susceptible to attack by electrophiles. The substitution will be directed to the positions ortho and para to these groups. Given that the para position to the -OTHP group is occupied by the allyl chain, substitution occurs at the positions ortho to the ether linkages.

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) installs a halogen atom on the ring.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). ugm.ac.id

Table 3: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Electrophile | Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-((4-allyl-2-methoxy-5-nitrophenoxy)methyl)tetrahydro-2H-pyran |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-((5-allyl-2-bromo-4-methoxyphenoxy)methyl)tetrahydro-2H-pyran |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 5-allyl-4-methoxy-2-((tetrahydro-2H-pyran-2-yl)oxy)benzenesulfonic acid |

Nucleophilic aromatic substitution (SₙAr) is generally not feasible on the electron-rich aromatic ring of this compound. This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (typically a halide). masterorganicchemistry.comlibretexts.org

Therefore, for this compound to undergo SₙAr, it must first be modified. For example, the ring could first be nitrated (as in 2.2.2.1) and then subjected to a reaction that introduces a halogen (e.g., via a Sandmeyer reaction, see 2.2.2.3). The resulting nitro- and halo-substituted derivative would then be an appropriate substrate for SₙAr, where a nucleophile (e.g., an alkoxide or an amine) could displace the halide. researchgate.netsemanticscholar.org The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

This sequence provides a versatile method for introducing a wide range of functional groups onto the aromatic ring, but it must begin with an aromatic amine. Therefore, a derivative of this compound must first be nitrated and then the nitro group subsequently reduced to an amine (-NH₂). The reduction can be achieved using reagents like tin (Sn) in hydrochloric acid (HCl) or through catalytic hydrogenation (H₂/Pd). ugm.ac.id

The resulting amino derivative can then undergo diazotization by treatment with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and HCl) at low temperatures (0–5 °C). This converts the primary amine into a diazonium salt (-N₂⁺Cl⁻). Aryl diazonium salts are highly useful intermediates:

Azo Coupling: They can react with activated aromatic compounds (like phenols or anilines) in azo coupling reactions to form brightly colored azo compounds, which are widely used as dyes.

Sandmeyer Reactions: The diazonium group can be replaced by a variety of nucleophiles, often with the use of a copper(I) salt catalyst. For example, CuCl, CuBr, and CuCN can be used to introduce -Cl, -Br, and -CN groups, respectively.

This multi-step pathway significantly expands the range of possible derivatives that can be synthesized from the this compound scaffold.

Compound Index

Esterification and Etherification of Residual Hydroxyl Groups

The phenolic hydroxyl group on the this compound scaffold is a prime site for chemical modification through esterification and etherification. These reactions are crucial for altering the molecule's polarity, lipophilicity, and ultimately its biological and physical properties.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a common strategy. This is typically achieved by reacting the eugenol derivative with carboxylic acids, acid anhydrides, or acyl chlorides. For instance, reactions with various anhydrides in the presence of a base like pyridine (B92270) can yield a range of ester derivatives. d-nb.infonih.gov The use of acetic anhydride (B1165640) is a classic example, leading to the corresponding acetate ester. researchgate.net Research has shown that such modifications can significantly impact the molecule's antioxidant properties, often reducing them, while potentially enhancing other activities like antimicrobial action. d-nb.infonih.gov Enzymatic esterification, using lipases such as Novozym 435, has also been successfully employed, offering a greener alternative to chemical catalysis. medcraveonline.com

Etherification: The synthesis of ether derivatives from the phenolic hydroxyl group is another important transformation. The Williamson ether synthesis is a common method, where the phenol (B47542) is first deprotonated with a base (like sodium hydroxide) to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide (e.g., allyl bromide or propargyl bromide). nih.govresearchgate.net This reaction effectively replaces the acidic proton of the hydroxyl group with an alkyl or other organic substituent, leading to compounds like allyl etherified eugenol. researchgate.netresearchgate.net

The table below summarizes representative conditions for these transformations on the eugenol scaffold, which are applicable to its tetrahydropyran derivatives.

| Transformation | Reagents | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Esterification (Acetylation) | Acetic Anhydride | Pyridine, Room Temp, 24h | 63.2% | medcraveonline.com |

| Esterification (Butanoylation) | Butanoic Anhydride | Pyridine, Room Temp, 24h | - | d-nb.info |

| Esterification (Chloroacetylation) | Chloroacetic acid chloride | - | 99.7% (Conversion) | nih.gov |

| Etherification (Allylation) | Allyl Bromide | NaOH | 96% | researchgate.net |

| Etherification (Propargylation) | Propargyl Bromide | NaOH, Acetonitrile, Room Temp, 24h | 81% | nih.gov |

Mannich Base Formation and Related Condensations

The aromatic ring of the this compound molecule contains an active hydrogen atom ortho to the phenolic hydroxyl group, making it susceptible to electrophilic substitution reactions like the Mannich reaction. This reaction introduces an aminomethyl group onto the aromatic ring, creating a class of compounds known as Mannich bases, which are of significant interest in medicinal chemistry. tandfonline.comnih.gov

The reaction involves the condensation of the eugenol derivative, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine (such as dimethylamine (B145610) or morpholine). researchgate.netscitepress.org The process leads to the formation of a β-amino carbonyl compound, though in the case of phenols, it results in an aminomethylated phenol. oarjbp.com These structural modifications can enhance the water solubility and bioavailability of the parent molecule. nih.gov Studies on eugenol have demonstrated the synthesis of various Mannich bases with potential antifungal and antituberculosis activities. researchgate.netresearchgate.net

The table below presents examples of Mannich base synthesis using eugenol as the substrate, a reaction pathway directly applicable to this compound.

| Amine Used | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethylamine (40%) | Formaldehyde (37%), Ethanol, 78°C, 90 min | 4-allyl-6-(dimethylamino)methyl-2-methoxyphenol | 83.03% | scitepress.org |

| Morpholine | Formaldehyde, Ethanol | 4-allyl-2-methoxy-6-(morpholinomethyl)phenol | - | researchgate.net |

| Pyrrolidine | Formaldehyde, Ethanol | 4-allyl-2-methoxy-6-(pyrrolidin-1-ylmethyl)phenol | - | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

The synthesis of the core tetrahydropyran (THP) ring system from eugenol-derived precursors is an area where green chemistry principles have been increasingly applied. These approaches aim to reduce waste, avoid hazardous solvents, and utilize catalytic rather than stoichiometric reagents.

Catalytic Methods and Their Mechanistic Investigations

The formation of the tetrahydropyran ring from a homoallylic alcohol (which can be derived from eugenol's allyl side chain) and an aldehyde is known as the Prins cyclization. This reaction is traditionally promoted by stoichiometric amounts of strong acids. Modern catalytic methods employ Lewis acids or Brønsted acids in catalytic quantities, enhancing the reaction's efficiency and sustainability.

Various metal-based catalysts, such as indium triflate and niobium(V) chloride, have been shown to be effective for this transformation. organic-chemistry.orgntu.edu.sg For example, phosphomolybdic acid has been used as an efficient catalyst for the Prins cyclization in water, leading to tetrahydropyran-4-ol derivatives with high yields and cis-selectivity. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through the formation of an oxocarbenium ion intermediate, followed by intramolecular trapping by the hydroxyl group to form the heterocyclic ring. ntu.edu.sg Palladium-catalyzed methods have also been developed, offering pathways to functionalized tetrahydropyrans through processes like hydroxycarbonylation. researchgate.net

Solvent-Free and Aqueous Medium Syntheses

A key focus of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water, or eliminating the solvent altogether.

Aqueous Syntheses: Water has been successfully used as a solvent for the Prins cyclization. Its high polarity and unique solvent properties can promote the reaction, sometimes even acting as a catalyst at elevated temperatures. organic-chemistry.orgresearchgate.net The use of catalysts like phosphomolybdic acid or triethylamine (B128534) in water provides a simple, cost-effective, and green procedure for synthesizing tetrahydropyran derivatives. organic-chemistry.orgscribd.com

Solvent-Free Syntheses: Solvent-free, or neat, reaction conditions represent another significant green advancement. An efficient Prins-cyclization has been reported by simply grinding an aldehyde and a homoallylic alcohol with a catalytic amount of p-toluenesulfonic acid (p-TSA) on a silica (B1680970) gel support. scielo.brscielo.br This mechanochemical approach is rapid, efficient, and avoids the use of bulk solvents, significantly reducing waste.

The table below highlights some green catalytic approaches for the synthesis of tetrahydropyran rings.

| Catalyst | Solvent/Condition | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| p-TSA on Silica Gel | Solvent-free (Grinding) | Prins Cyclization | Rapid, high yield, no bulk solvent | scielo.brscielo.br |

| Phosphomolybdic Acid | Water | Prins Cyclization | High cis-selectivity, environmentally friendly | organic-chemistry.org |

| Triethylamine | Water | Tetrahydropyranylation | Simple, effective for protecting phenols | scribd.com |

| None | Water (Elevated Temp) | Tetrahydropyranylation | Water acts as a catalyst | researchgate.net |

Biocatalytic Transformations in Synthetic Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly sustainable and selective approach to chemical synthesis. In the context of this compound, biocatalysis can be applied to both the synthesis of the core structure and its subsequent derivatization.

While direct enzymatic Prins cyclization is still an emerging field, enzymes are widely used for transformations of the eugenol scaffold. Lipases, for example, are extensively used for the esterification of eugenol's hydroxyl group under mild and eco-friendly conditions, producing compounds like eugenyl acetate. medcraveonline.comnih.govnih.gov This enzymatic approach avoids harsh reagents and complex purification steps.

Furthermore, biocatalysis has been applied to the synthesis of derivatives like Mannich bases. Lipase-catalyzed trimolecular condensation of aldehydes, amines, and a ketone has been demonstrated, showcasing a green route to these valuable compounds under mild conditions. mdpi.com The potential for creating artificial enzymatic cascades has also been shown, for instance, in the two-step biocatalytic conversion of eugenol to natural vanillin. acib.at This suggests that future research could lead to the development of multi-enzyme systems capable of synthesizing the this compound core directly from eugenol in a one-pot, environmentally benign process.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of Eugenol (B1671780) Tetrahydropyran (B127337), providing detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Comprehensive 1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and to confirm the covalent structure of the molecule.

The ¹H NMR spectrum of Eugenol Tetrahydropyran shows characteristic signals for the eugenol backbone and the newly introduced tetrahydropyran ring. A key feature is the disappearance of the phenolic hydroxyl proton signal that is present in the spectrum of eugenol. The protons of the allyl group and the methoxy (B1213986) group remain in their expected regions. The THP ring introduces a complex set of signals, most notably a downfield acetal (B89532) proton (O-CH-O) signal. iosrjournals.org

The ¹³C NMR spectrum is also consistent with the proposed structure, showing the expected number of carbon signals. The chemical shifts of the aromatic carbons are slightly altered upon etherification, and new signals corresponding to the carbons of the THP ring appear. iosrjournals.org

¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.05-6.81 | m | - |

| Allyl-CH= | 6.05-5.98 | m | - |

| THP O-CH-O | 5.27 | t | 3.0 |

| Allyl =CH₂ | 5.10-5.06 | m | - |

| THP-OCH₂ | 3.92-3.87 | m | - |

| OCH₃ | 3.75 | s | - |

| THP-OCH₂ | 3.50-3.47 | m | - |

| Allyl-CH₂ | 3.35 | d | 6.5 |

| THP-CH₂ | 1.98-1.50 | m | - |

¹³C NMR Spectroscopic Data

| Carbons | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 150.3 |

| Aromatic C-OCH₃ | 145.4 |

| Allyl -CH= | 132.8 |

| Aromatic C-H | 130.7, 118.7, 118.0, 109.8 |

| Aromatic C-C | 124.1 |

| Allyl =CH₂ | 115.8 |

| THP O-CH-O | 97.7 |

| THP-OCH₂ | 62.1 |

| OCH₃ | 56.0 |

| Allyl-CH₂ | 39.8 |

| THP-CH₂ | 30.3 |

| THP-CH₂ | 25.3 |

| THP-CH₂ | 18.8 |

Two-dimensional NMR techniques provide further structural confirmation:

Conformational Analysis of the Tetrahydropyran Ring

The tetrahydropyran ring is known to exist predominantly in a stable chair conformation, which minimizes torsional and steric strain. In this compound, the eugenol moiety is attached to the anomeric carbon of the THP ring. The orientation of this substituent (axial or equatorial) is influenced by the anomeric effect. The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position, despite potential steric hindrance. documentsdelivered.com

NOESY experiments can be instrumental in determining the preferred conformation. For instance, if the eugenol substituent is in the equatorial position, the axial anomeric proton would show NOE correlations to the axial protons at C3 and C5 of the THP ring. Conversely, an equatorial anomeric proton would exhibit NOEs to the equatorial protons at these positions. The specific through-space interactions observed in the NOESY spectrum would thus allow for the assignment of the dominant chair conformation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, confirming the identity of the compound. For this compound, the molecular formula is C₁₅H₂₀O₃.

HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

|---|---|---|

| C₁₅H₂₀O₃ | 249.1491 | 249.1495 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. The fragmentation pattern of tetrahydropyranyl ethers is well-characterized. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation reactions. acs.org

A primary and highly diagnostic fragmentation pathway for THP ethers is the cleavage of the C-O bond connecting the THP ring to the protected group, leading to the formation of a stable tetrahydropyranyl cation. Another common fragmentation involves the loss of a neutral dihydropyran molecule. acs.orgnih.gov

The resulting eugenol radical cation would then be expected to fragment further in a manner consistent with the known mass spectrum of eugenol, for example, through the loss of a methyl radical.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment |

|---|---|

| 248 | [M]⁺• (Molecular Ion) |

| 164 | [M - C₅H₈O]⁺• (Loss of dihydropyran) |

| 149 | [M - C₅H₈O - CH₃]⁺ |

| 85 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The most significant difference compared to the spectrum of eugenol is the absence of the broad O-H stretching band around 3500 cm⁻¹, confirming the successful etherification of the phenolic hydroxyl group. libretexts.org The spectrum would be dominated by strong C-O stretching vibrations in the fingerprint region (around 1000-1250 cm⁻¹) associated with the aryl-ether and the acetal linkages. pressbooks.pub Other expected bands include C-H stretching from the aromatic, allyl, and aliphatic parts of the molecule, as well as C=C stretching from the aromatic ring and the allyl group. iosrjournals.org

Vibrational Fingerprint Analysis

The formation of the tetrahydropyranyl ether linkage from the phenolic hydroxyl group of eugenol induces specific, identifiable changes in the vibrational spectrum. The most notable change is the disappearance of the broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹ in the spectrum of eugenol. uthm.edu.my Concurrently, new, strong bands appear that are characteristic of the C-O-C ether linkages of the THP ring.

Detailed assignments for the key vibrational modes are based on established data for eugenol and tetrahydropyran.

Table 1: Key Vibrational Frequencies and Assignments for Eugenol and Tetrahydropyran Moieties

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Moiety | Intensity/Notes |

|---|---|---|---|

| 3200-3600 | O-H Stretch | Eugenol (Phenolic) | Broad, Strong (Absent in this compound) |

| 3000-3100 | Aromatic C-H Stretch | Eugenol | Medium |

| 2850-3000 | Aliphatic C-H Stretch | Eugenol (Allyl) & THP | Strong |

| 1637 | Allyl C=C Stretch | Eugenol | Medium to Weak researchgate.net |

| 1600-1610, 1513 | Aromatic C=C Stretch | Eugenol | Strong, Sharp researchgate.netresearchgate.net |

| 1230-1275 | Aromatic C-O Stretch | Eugenol | Strong uthm.edu.my |

| ~1090 | C-O-C Asymmetric Stretch | Tetrahydropyran | Strong (Expected in this compound) caltech.edu |

| ~835 | C-O-C Symmetric Stretch | Tetrahydropyran | Strong (Expected in this compound) caltech.edu |

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The primary chromophore in this compound is the 4-allyl-2-methoxyphenyl group derived from eugenol. The etherification of the phenolic hydroxyl with the tetrahydropyranyl group does not significantly alter the conjugated π-electron system of the benzene (B151609) ring, which is responsible for the molecule's UV absorption.

The UV spectrum of eugenol typically exhibits a strong absorption maximum (λmax) around 282 nm. researchgate.net This absorption is attributed to a π → π* electronic transition within the aromatic ring. Due to the minimal electronic influence of the THP ether linkage on the aromatic chromophore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of eugenol or its O-methylated analog, methyl eugenol.

Table 2: Electronic Absorption Data for this compound Chromophore

| Compound | Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|---|

| This compound | ~282 | π → π* | 4-allyl-2-methoxyphenyl |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions, such as π-stacking, within the crystal lattice.

Despite the importance of this technique for unambiguous structural confirmation, a thorough search of publicly available scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its solid-state conformation, crystal system, space group, and unit cell dimensions is not available at this time. Such an analysis would be required to fully characterize the molecule in the solid phase.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specialized methods used to determine the absolute configuration of chiral molecules. These techniques measure the differential absorption of left- and right-circularly polarized light.

This compound is synthesized from eugenol and 3,4-dihydropyran. While the starting materials are achiral, the reaction creates a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring, where it attaches to the oxygen atom. This typically results in the formation of a racemic mixture, containing equal amounts of two enantiomers. As the compound is generally prepared and used as a racemate and is not resolved into its individual enantiomers, chiroptical analysis is not applicable or has not been reported in the scientific literature. Therefore, no ECD or VCD data are available for stereochemical assignment.

Chemical Reactivity and Transformation Mechanisms

Stability and Degradation Pathways of Eugenol (B1671780) Tetrahydropyran (B127337)

The stability of eugenol tetrahydropyran is primarily dictated by the robustness of the tetrahydropyranyl ether linkage and the reactivity of the eugenol backbone, particularly the allyl side chain.

Direct experimental data on the thermal and photochemical stability of this compound is not extensively documented. However, insights can be drawn from studies on eugenol and related derivatives.

Photochemical Stability: Eugenol and its isomers are susceptible to photochemical reactions. Isoeugenol (B1672232), a common rearrangement product of eugenol, is particularly unstable to photochemical degradation, with studies showing over 50% degradation after just 10 minutes of exposure to UV-B light (310 nm). rroij.com The primary photochemical reaction for eugenol derivatives involves the allyl or propenyl side chain. rroij.com It is therefore anticipated that this compound would also be sensitive to UV radiation, likely undergoing isomerization or other reactions at the allyl group upon irradiation.

The tetrahydropyranyl (THP) ether is widely utilized in organic synthesis as a protecting group for alcohols and phenols due to its distinct stability profile. organic-chemistry.orgnih.gov The acetal (B89532) linkage in this compound is its most reactive site under hydrolytic conditions.

Acidic Conditions: The THP ether linkage is highly labile under acidic conditions. wikipedia.orgtotal-synthesis.com The deprotection (cleavage) is an acid-catalyzed hydrolysis that proceeds via protonation of the ether oxygen, followed by the formation of a stabilized carbocation intermediate. total-synthesis.comyoutube.com This cation is then attacked by water or another nucleophile to regenerate the original phenol (B47542) (eugenol) and 5-hydroxypentanal. wikipedia.orgstackexchange.com A variety of mild acidic reagents can efficiently cleave the THP ether, making it a readily removable protecting group. nih.govthieme-connect.de

Neutral and Basic Conditions: In contrast to its acid lability, the THP ether linkage is stable under neutral and strongly basic conditions. organic-chemistry.orgthieme-connect.de It is resilient to many nucleophilic reagents and reducing agents, such as organometallics and hydrides, which is a key reason for its use as a protecting group. organic-chemistry.orgiris-biotech.de This stability allows for chemical modifications to be made to other parts of the molecule, such as the allyl group, without disturbing the protected hydroxyl group.

| Reagent/System | Typical Conditions | Reference |

|---|---|---|

| Acetic Acid (HOAc) in THF/Water | e.g., HOAc/THF/H₂O (4:2:1) at 45°C | nih.gov |

| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in Dichloromethane (B109758) or Methanol | total-synthesis.com |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol, 45-55°C | thieme-connect.de |

| Zinc Chloride (ZnCl₂) / Acid Chlorides | Catalytic ZnCl₂ in Acetonitrile at room temperature | kaist.ac.kr |

Mechanistic Studies of Key Reactions

The most significant rearrangement reaction for eugenol and its ethers is the isomerization of the allyl group (prop-2-en-1-yl) to the more thermodynamically stable, conjugated propenyl group (prop-1-en-1-yl). This converts this compound into isothis compound. This reaction is typically catalyzed by bases or transition metals. mdma.chscite.ai

The base-catalyzed mechanism is believed to proceed via the abstraction of a proton from the carbon adjacent to the aromatic ring, forming a resonance-stabilized carbanion. researchgate.net Reprotonation at the terminal carbon of the allyl system results in the formation of the propenyl group. The double bond shifts into conjugation with the benzene (B151609) ring, which is the thermodynamic driving force for the reaction.

It is important to distinguish this from the Claisen rearrangement. A classic aromatic Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl aryl ether, where the allyl group is attached to the ether oxygen. wikipedia.orgorganic-chemistry.orglibretexts.org In this compound, the allyl group is attached to the carbon skeleton of the benzene ring, not the ether oxygen, so it does not undergo a Claisen rearrangement. However, derivatives where eugenol's hydroxyl group is first allylated can undergo this reaction. nih.govresearchgate.net

Reaction Kinetics: The isomerization of eugenol to isoeugenol has been studied kinetically. Using potassium hydroxide (B78521) (KOH) in solvents like amyl alcohol, the reaction rate is dependent on temperature and the molar ratio of the base to the substrate. mdma.ch For example, with a molar ratio of 2.2 moles of KOH per mole of eugenol at 150°C, a conversion of 60% was achieved after 10 hours. mdma.ch Transition metal catalysts, such as rhodium(III) chloride, can achieve nearly total conversion at lower catalyst loadings (e.g., 0.1 mol%) and temperatures (e.g., 140°C) in about three hours. mdma.ch

Thermodynamic Considerations: The isomerization of an allylbenzene (B44316) to a propenylbenzene is thermodynamically favorable due to the formation of a conjugated π-system between the double bond and the aromatic ring. researchgate.net This increased conjugation results in a more stable, lower-energy molecule. For the isomerization of monoterpene epoxides, which also involves rearrangements to more stable products, Gibbs free energies of reaction have been calculated to be highly negative, indicating spontaneity. nih.gov A similar thermodynamic favorability drives the this compound to isothis compound conversion. The equilibrium lies heavily towards the isoeugenol isomer. researchgate.net

The primary role of the tetrahydropyran moiety in this compound is as a protecting group for the phenolic hydroxyl. iris-biotech.de This has several key consequences for the molecule's reactivity:

Blocking Nucleophilicity and Acidity: The THP group blocks the acidic phenolic proton and the nucleophilic oxygen atom. This prevents reactions such as O-alkylation, O-acylation, and deprotonation that would otherwise occur at this site.

Directing Reactivity to Other Sites: By rendering the hydroxyl group inert, the THP moiety effectively directs chemical reactions to other functional groups in the molecule. youtube.com Reactivity is thus focused on the allyl side chain (e.g., isomerization, oxidation, addition reactions) and the aromatic ring (e.g., electrophilic substitution).

Altering Electronic Properties: The conversion of the electron-donating -OH group to a less strongly donating -OTHP ether group can subtly alter the electron density of the aromatic ring, which may influence the rates and regioselectivity of electrophilic aromatic substitution reactions.

Steric Hindrance: The THP group is sterically bulky. wikipedia.org In its stable chair conformation, it can sterically hinder access to the adjacent ortho position on the aromatic ring, potentially influencing the regioselectivity of reactions involving that site.

Organometallic Chemistry and Catalysis with this compound Ligands

The incorporation of naturally derived molecules as ligands in organometallic chemistry represents a significant advancement towards sustainable catalytic processes. Eugenol, with its versatile chemical functionalities, has been a molecule of interest. The protection of its phenolic hydroxyl group as a tetrahydropyranyl (THP) ether yields this compound. This modification alters the electronic and steric properties of the parent molecule, offering a unique scaffold for the design of specialized metal complexes with potential applications in catalysis.

Synthesis of Metal Complexes

The synthesis of metal complexes utilizing this compound as a ligand is predicated on the coordination of the metal center with the electron-rich moieties of the ligand. The primary coordination sites are the methoxy (B1213986) group's oxygen atom and the allyl group's π-system. The tetrahydropyranyl ether group, being a bulky substituent, plays a crucial role in influencing the stereochemistry and stability of the resulting metal complexes.

While specific literature detailing the synthesis of metal complexes directly from this compound is not abundant, the synthesis can be extrapolated from established organometallic procedures. The general approach involves the reaction of a suitable metal precursor with the this compound ligand in an appropriate solvent system under controlled atmospheric conditions.

General Synthetic Route:

A common method for the synthesis of such complexes involves the displacement of labile ligands (e.g., carbonyls, nitriles, or weakly coordinating solvents) from a metal precursor by the this compound ligand. For instance, a platinum(II) precursor, such as K₂[PtCl₄], could react with this compound in a suitable solvent to form a platinum complex where the allyl group and potentially the methoxy oxygen coordinate to the metal center.

The synthesis of related metal-eugenol derivative complexes has been reported, providing a basis for the synthesis of this compound analogues. For example, the synthesis of nanocomposites involving eugenol and metal oxides like ZnO and CuO has been achieved through a sol-gel method, where eugenol acts as a matrix for the metal oxides. While not discrete molecular complexes, these materials demonstrate the interaction between eugenol derivatives and metal centers.

Table 1: Plausible Synthetic Parameters for Metal-Eugenol Tetrahydropyran Complexes

| Metal Precursor | Ligand | Solvent | Reaction Conditions | Potential Complex Structure |

|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | This compound | Dichloromethane | Room Temperature, Inert Atmosphere | [PdCl₂(η²-eugenol-THP)] |

| [Rh(CO)₂Cl]₂ | This compound | Tetrahydrofuran (B95107) | Mild Heating, Inert Atmosphere | [RhCl(CO)(η²-eugenol-THP)] |

| PtCl₂(cod) | This compound | Toluene | Reflux, Inert Atmosphere | [PtCl₂(η²-eugenol-THP)] |

Note: The structures and conditions are hypothetical and based on general principles of organometallic synthesis.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are pivotal in computational chemistry for establishing a mathematical correlation between the chemical structure of a compound and its biological activity. tiikmpublishing.com For eugenol (B1671780) and its analogs, QSAR models have been effectively used to predict antioxidant activity and guide the synthesis of more potent derivatives. walisongo.ac.idresearchgate.net

The development of QSAR models for eugenol derivatives involves calculating various molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. tiikmpublishing.com These descriptors are typically categorized as electronic, hydrophobic, and steric. researchgate.net

Semi-empirical quantum chemical methods, such as PM3, are often employed to generate these descriptors. walisongo.ac.idresearchgate.net A key goal is to create a regression equation that links these descriptors to a measured biological activity, such as the 50% inhibitory concentration (IC50) for antioxidant potential. tiikmpublishing.comwalisongo.ac.id

One notable QSAR study on eugenol derivatives identified several descriptors as having a significant impact on antioxidant activity. The resulting model demonstrated a strong correlation and predictive power. walisongo.ac.id The best equation was formulated as:

log1/IC50 = - 3.3026 (± 0.4066) qC6 - 4.7450 (± 0.7224) qC7 + 3.2746 (± 0.6752) qO12 + 0.6326 (± 0.0645) HOMO - 0.0086 (± 0.0011) hydration energy + 4.8053 (± 0.6336) walisongo.ac.id

This equation highlights the importance of specific atomic charges and electronic properties in determining the antioxidant capacity of eugenol-like structures.

Table 1: Key Molecular Descriptors in QSAR Models for Eugenol Derivatives

| Descriptor Category | Specific Descriptor | Significance in Model | Reference |

|---|---|---|---|

| Electronic | Net charge of C-6 (qC6) | Significant negative correlation with activity. | walisongo.ac.id |

| Electronic | Net charge of C-7 (qC7) | Significant negative correlation with activity. | walisongo.ac.id |

| Electronic | Net charge of O-12 (qO12) | Significant positive correlation with activity. | walisongo.ac.id |

| Electronic | HOMO Energy | Positive correlation; higher HOMO energy suggests greater reactivity and electron-donating ability. | tiikmpublishing.comwalisongo.ac.id |

| Electronic | LUMO Energy | Used to calculate the HOMO-LUMO gap, an indicator of molecular reactivity. | tiikmpublishing.com |

| Solvation | Hydration Energy | Significant negative correlation with activity. | walisongo.ac.id |

QSAR models provide direct insight into how specific structural modifications influence biological activity. For eugenol derivatives, the phenolic hydroxyl (-OH) group is a critical pharmacophore. researchgate.net

Studies consistently show that modifications to this group, such as esterification, lead to a significant reduction in antioxidant activity. researchgate.net This is computationally explained by the alteration of electronic descriptors; the modification changes the net atomic charge on the oxygen atom (like O-12 in the QSAR model) and affects the molecule's ability to donate a hydrogen atom or electron to scavenge free radicals. walisongo.ac.idresearchgate.net

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are powerful computational techniques used to predict how a ligand, such as Eugenol Tetrahydropyran (B127337), might bind to a macromolecular target, typically a protein. researchgate.net These methods are instrumental in identifying potential drug targets and elucidating the molecular basis of a compound's activity. mdpi.comugm.ac.id

Molecular docking simulations calculate the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction, often expressed as a binding energy or docking score (e.g., in kcal/mol). physchemres.org A more negative value typically indicates a stronger, more stable interaction. researchgate.net

Numerous studies have applied these techniques to eugenol and its derivatives against a wide range of protein targets, revealing their potential as anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netrsc.org For instance, docking studies have shown that eugenol derivatives can effectively bind to the active sites of enzymes like cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which are key players in inflammatory pathways. rsc.orgnih.govnih.gov

In the context of infectious diseases, derivatives have been docked against crucial viral proteins, such as the main protease (Mpro) of SARS-CoV-2, with some compounds showing strong predicted binding affinities. physchemres.org Similarly, in the search for new insecticides, eugenol derivatives have been screened against insect-specific targets like acetylcholinesterase (AChE) and odorant binding proteins (OBPs), with results indicating a high affinity for these proteins. researchgate.netmdpi.com

The primary modes of interaction observed are typically a combination of hydrogen bonds, hydrophobic interactions (including van der Waals forces), and sometimes π-π or π-sulfur interactions. physchemres.orgrsc.org The phenolic hydroxyl group of eugenol is a frequent participant in hydrogen bonding, while the aromatic ring and allyl chain contribute to hydrophobic contacts. rsc.org

Table 2: Predicted Binding Affinities of Eugenol and Derivatives with Various Protein Targets

| Compound/Derivative Type | Protein Target | Predicted Binding Affinity (kcal/mol) | Primary Interaction Modes | Reference |

|---|---|---|---|---|

| Eugenol Derivative (1C) | PPARγ | - | Hydrogen bonds, Hydrophobic interactions | rsc.org |

| Eugenol Derivatives | SARS-CoV-2 Mpro | -7.0 to -8.0 | Hydrogen bonds, Hydrophobic (Pi-Sulfur) | physchemres.org |

| Acetyleugenol Indole Analog | Mycobacterium tuberculosis MtPknE | -11.08 | Not specified | researchgate.net |

| Eugenol | Cyclooxygenase-2 (COX-2) | - | Not specified | nih.govnih.gov |

| Eugenol | 5-Lipoxygenase (5-LOX) | - | Not specified | nih.govnih.gov |

| Eugenol Derivatives | Insect Odorant Binding Protein (OBP) | Approx. -35.6 | Not specified | researchgate.net |

| Eugenol Derivatives | Insect Acetylcholinesterase (AChE) | Approx. -33.9 | Not specified | researchgate.net |

A critical output of molecular docking and subsequent molecular dynamics simulations is the identification of specific amino acid residues within the protein's binding pocket that are crucial for ligand interaction and stabilization. rsc.org

For example, in the binding of eugenol derivatives to the anti-inflammatory target PPARγ, key hydrogen bond interactions have been observed with residues such as Arginine 288 (Arg288), Serine 289 (Ser289), and Histidine 323 (His323). rsc.org When docked against the SARS-CoV-2 main protease, important interactions were noted with residues like Cysteine 145 (CYS145), Glutamic acid 166 (GLU166), and Arginine 188 (ARG188). physchemres.org

In studies related to insecticidal activity, analysis of eugenol derivatives docked into insect Odorant Binding Proteins revealed a binding pocket formed mainly by hydrophobic residues, with specific hydrogen bonds also playing a role. mdpi.com

Table 3: Key Amino Acid Residues in Protein-Ligand Interactions for Eugenol Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| PPARγ | Arg288, Ser289, His323 | Hydrogen Bonding | rsc.org |

| SARS-CoV-2 Mpro | CYS145 | Hydrophobic (Pi-Sulfur) | physchemres.org |

| SARS-CoV-2 Mpro | GLU166, ARG188 | Hydrogen Bonding | physchemres.org |

| Insect Odorant Binding Protein (BminOBP3) | I8, V51, M52, M55, V72, L75, M76, F119, V120, F121, P122 | Hydrophobic Pocket | mdpi.com |

| Insect Odorant Binding Protein (BminOBP3) | V120 | Hydrogen Bonding | mdpi.com |

These computational findings are invaluable, providing a detailed molecular roadmap that explains the structure-activity relationships observed experimentally and guiding the future design of novel, more effective molecules based on the eugenol scaffold, including compounds like Eugenol Tetrahydropyran.

Molecular Mechanisms of Biological Activity Non Clinical Focus

Interaction with Cellular Components and Macromolecules

There is currently no available scientific literature detailing studies on the inhibitory or activatory effects of Eugenol (B1671780) Tetrahydropyran (B127337) on specific enzymes. Research on the parent compound, eugenol, has demonstrated interactions with various enzymes, but these findings cannot be extrapolated to its tetrahydropyran derivative due to the modification of the critical phenolic hydroxyl group.

Scientific studies investigating the binding affinity of Eugenol Tetrahydropyran to cellular receptors or its potential for allosteric modulation have not been identified. The interaction of a molecule with a receptor is highly dependent on its three-dimensional structure and chemical properties, both of which are altered in the transition from eugenol to this compound.

There is a lack of published research on the effects of this compound on the permeability and integrity of cellular membranes. While eugenol has been studied for its ability to disrupt microbial cell membranes, the introduction of the bulky and more lipophilic tetrahydropyran group would likely change how the molecule interacts with the lipid bilayer, necessitating specific studies that are not yet available.

Antioxidant Mechanisms at the Molecular Level

The specific radical scavenging pathways, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), for this compound have not been elucidated in the scientific literature. The antioxidant activity of phenols like eugenol is heavily reliant on the hydrogen-donating ability of the hydroxyl group. The ether linkage in this compound removes this capability, suggesting that its antioxidant mechanism, if any, would be fundamentally different and is currently uncharacterized.

Data on the redox potential and electron transfer characteristics of this compound are not available. These properties are intrinsically linked to the molecular structure and the presence of easily oxidizable groups. The modification of the phenolic hydroxyl in eugenol to an ether in this compound would significantly alter these electrochemical properties.

Molecular Basis of Antimicrobial Action (e.g., Bacterial, Fungal)

There is no available research data detailing the specific molecular basis of the antimicrobial action of this compound against bacteria or fungi.

Targeting of Microbial Enzymes and Metabolic Pathways

Scientific studies have not yet elucidated whether this compound targets specific microbial enzymes or interferes with metabolic pathways. For the parent compound, eugenol, studies have shown that its hydroxyl group can inhibit enzyme action in bacterial cells. nih.gov For instance, eugenol has been found to inhibit enzymes like cytochrome P450 in human liver microsomes, but similar studies on microbial enzymes for its tetrahydropyran derivative are absent. nih.gov

Cell Wall and Membrane Integrity Disruption

The mechanism of action for eugenol often involves the disruption of the microbial cell membrane and wall, leading to increased permeability and leakage of cellular contents. researchgate.netnih.govresearchgate.net However, no studies have been published that specifically investigate or confirm this mechanism for this compound.

Structure-Activity Relationship (SAR) of this compound

A detailed structure-activity relationship (SAR) analysis for this compound is not available in the current scientific literature. SAR studies for other eugenol derivatives have been conducted, providing insights into how different functional groups influence biological activity. nih.govmdpi.comiomcworld.com

Impact of Tetrahydropyran Moiety on Bioactivity

The specific impact of the tetrahydropyran moiety on the bioactivity of eugenol has not been documented. Generally, the addition of cyclic ethers like tetrahydropyran can alter a molecule's polarity, solubility, and ability to form hydrogen bonds, which in turn can affect its biological activity. However, without experimental data for this compound, any discussion on the impact of this specific chemical group would be speculative.

Influence of Side Chain and Aromatic Substitutions on Molecular Interactions

For various eugenol analogues, research has demonstrated that substitutions on the aromatic ring and modifications to the allyl side chain can significantly alter antimicrobial and other biological activities. mdpi.comnih.gov For example, the presence of an allyl group at C-4 and a hydroxyl group at C-1 are considered important for the antifungal activity of eugenol derivatives. mdpi.com The introduction of nitro groups has also been shown to increase antifungal properties. mdpi.com Nevertheless, there is no specific research available on how such substitutions would affect the molecular interactions of this compound.

Biotransformation and Degradation Pathways

Microbial Biotransformation of Eugenol (B1671780) Tetrahydropyran (B127337)

There is no available scientific literature on the microbial biotransformation of eugenol tetrahydropyran. The metabolic fate of this specific compound in the presence of microorganisms has not been investigated. Research in this area has concentrated on the biotransformation of eugenol.

No microbial strains have been identified or reported to transform this compound. Studies on the parent compound, eugenol, have identified various bacteria, fungi, and yeasts capable of its biotransformation.

As no studies on the microbial biotransformation of this compound have been conducted, there are no characterized metabolic intermediates for this compound.

The enzymatic pathways and specific enzymes, such as hydroxylases or dioxygenases, involved in the degradation of this compound have not been elucidated. The presence of the tetrahydropyranyl ether linkage likely necessitates an initial cleavage step to release eugenol before further degradation can occur, but the enzymes responsible for this initial step in a biological system are unknown.

Chemical and Enzymatic Degradation in Environmental Contexts

Specific studies on the chemical and enzymatic degradation of this compound in environmental contexts are not available in the current body of scientific literature.

There are no published studies on the photodegradation of this compound. The susceptibility of this compound to degradation by light has not been scientifically evaluated.

While specific studies on this compound are lacking, the general chemistry of tetrahydropyranyl (THP) ethers provides insight into their likely hydrolytic degradation. THP ethers are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.

The hydrolytic degradation of this compound would likely proceed via the acid-catalyzed cleavage of the ether bond, yielding eugenol and 2-hydroxytetrahydropyran. The rate of this hydrolysis would be dependent on the pH of the surrounding medium, with faster degradation occurring at lower pH values.

Table 1: Postulated Hydrolytic Degradation of this compound

| Condition | Reactant | Products |

| Acidic (e.g., pH < 7) | This compound | Eugenol, 2-Hydroxytetrahydropyran |

| Neutral (e.g., pH ≈ 7) | This compound | Stable (hydrolysis is slow) |

| Basic (e.g., pH > 7) | This compound | Stable (resistant to hydrolysis) |

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the advanced applications of "this compound" in materials science and bio-based chemicals as outlined in your request. The specified compound, which is more formally known as the tetrahydropyranyl (THP) ether of eugenol, does not have documented applications as a direct precursor for polymers, resins, or chemical sensors in published research.

In organic synthesis, the tetrahydropyranyl group is commonly employed as a temporary protecting group for the hydroxyl functional group found on phenols like eugenol. This means this compound is typically a transient intermediate in a multi-step chemical synthesis. Its role is to prevent the reactive hydroxyl group from interfering with reactions intended for other parts of the eugenol molecule. After these other reactions are complete, the THP group is typically removed to restore the original hydroxyl group.

Consequently, there is no scientific basis in the available literature to support the creation of content for the following sections as they relate specifically to this compound:

Advanced Applications in Materials Science and Bio Based Chemicals Non Clinical

Chemical Sensors and Probes:The development of eugenol-based sensors typically utilizes the properties of the phenolic hydroxyl group or involves creating new functional groups that can interact with analytes. Protecting the hydroxyl group as a THP ether would likely render it inactive for these sensing applications.

While there is extensive research on various other eugenol (B1671780) derivatives for the applications you have outlined, generating content on those compounds would violate the strict instruction to focus solely on Eugenol Tetrahydropyran (B127337). To maintain scientific accuracy and avoid generating unsubstantiated information, this article cannot be written.

Precursors for Specialty Chemicals and Fine Chemicals

Synthesis of Complex Molecules Utilizing Eugenol Tetrahydropyran as a Synthon

The use of a protected form of eugenol is a key strategy in the multi-step synthesis of complex natural products. The tetrahydropyranyl ether of eugenol acts as a versatile synthon, a building block that represents a specific part of the target molecule's structure. While specific examples detailing the use of the THP ether of eugenol are not extensively documented in readily available literature, the principle is well-established and can be illustrated by analogy with similar protecting groups.

A notable example that demonstrates this synthetic strategy is the total synthesis of Cimiracemate B. In this synthesis, the phenolic hydroxyl group of eugenol is protected with a tert-butyldimethylsilyl (TBS) group, which serves the same function as a THP group: it renders the hydroxyl group unreactive, thereby allowing for selective modification of the allyl group.

The initial protection of eugenol is a critical step that enables a series of subsequent transformations, ultimately leading to the formation of a key intermediate. This intermediate is then coupled with another molecular fragment to construct the final complex architecture of Cimiracemate B. The protecting group is removed in the final stages of the synthesis to reveal the free hydroxyl group in the target molecule.

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Protection of Eugenol's Hydroxyl Group | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, 4-dimethylaminopyridine (B28879) (DMAP), CH2Cl2 | To prevent the hydroxyl group from reacting in subsequent steps, enabling selective modification of the allyl side chain. |

| 2 | Formation of Bromohydrin | N-bromosuccinimide (NBS), H2O-DMSO (5:95), 0 °C | Introduction of bromine and hydroxyl functionalities across the allyl double bond. |

| 3 | Oxidation to Ketone | Dess-Martin periodinane, CH2Cl2 | Conversion of the secondary alcohol of the bromohydrin to a ketone, forming a key intermediate. |

| 4 | Coupling Reaction | Coupling with a cinnamic acid derivative. | Formation of the carbon skeleton of the target molecule, Cimiracemate B. |

| 5 | Deprotection | Hydrofluoric acid (HF) (aq.), MeCN, RT, followed by 8% NaOH | Removal of the TBS protecting group to yield the final natural product with a free hydroxyl group. |

This synthetic approach highlights the importance of protecting groups in modern organic synthesis. The use of this compound, or its analogs like the TBS ether, as a synthon allows for the efficient and controlled construction of intricate molecular architectures that would be difficult to achieve otherwise.

Development of Bio-based Building Blocks for Industrial Applications

The versatile chemical structure of eugenol, with its aromatic ring, methoxy (B1213986) group, and allyl side chain, makes it an excellent candidate for the development of bio-based building blocks for various industrial applications. semanticscholar.orgnih.gov By modifying eugenol, for instance through the formation of its tetrahydropyranyl ether, new monomers can be synthesized for the production of a wide range of polymers with tailored properties. nih.gov

The protection of the hydroxyl group allows for the selective functionalization of the allyl group, leading to the creation of novel monomers. These monomers can then be polymerized to produce materials with applications in coatings, adhesives, and composites. The resulting polymers are derived from a renewable resource, offering a more sustainable alternative to petroleum-based plastics.

Research in this area has explored various modifications of eugenol to create monomers for different types of polymerization reactions. For example, the allyl group can be functionalized to introduce polymerizable moieties such as epoxides or acrylates. These eugenol-derived monomers can then be used to synthesize bio-based epoxy resins, polycarbonates, and other thermosetting or thermoplastic materials.

| Eugenol-Derived Monomer | Polymer Type | Potential Industrial Applications |

|---|---|---|

| Eugenol glycidyl (B131873) ether | Epoxy resin | Coatings, adhesives, composites, electronic components |

| Eugenol-based polycarbonates | Polycarbonate | Engineering thermoplastics, automotive parts, optical media |

| Methacrylated eugenol | Polyacrylate | Dental materials, coatings, adhesives |

| Eugenol-based benzoxazines | Polybenzoxazine | High-performance composites for aerospace and electronics |

The development of these bio-based building blocks from eugenol and its derivatives, such as this compound, is a significant step towards a more sustainable chemical industry. These materials not only reduce the reliance on fossil fuels but also can introduce novel functionalities and improved properties, such as enhanced thermal stability and flame retardancy, to the resulting products.

Analytical Methodologies for Complex Matrices

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of chemical compounds from intricate mixtures. The choice of chromatographic technique is often dictated by the physicochemical properties of the analyte, such as volatility and polarity, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like eugenol (B1671780) and its derivatives. When coupled with advanced detection systems such as Diode Array Detection (DAD) or Mass Spectrometry (MS), HPLC provides a powerful tool for both quantitative and qualitative analysis.

A validated HPLC-DAD method has been successfully developed for the determination of eugenol in clove extract. azom.comchula.ac.thtdl.org This method typically employs a reverse-phase column, such as an XTerra RP18, with an isocratic mobile phase, for instance, 60% methanol in water. azom.comchula.ac.thtdl.org Detection is commonly performed at a wavelength of 280 nm. azom.comchula.ac.thtdl.org Such methods have demonstrated excellent linearity over a range of concentrations, with high correlation coefficients (r² > 0.9999). azom.comchula.ac.thtdl.org The sensitivity of these methods is notable, with Limits of Detection (LOD) and Quantification (LOQ) reported in the nanogram per milliliter range. azom.comchula.ac.thtdl.org For instance, one study reported an LOD of 0.81 ng/mL and an LOQ of 2.47 ng/mL for eugenol. azom.comchula.ac.th The precision of these methods is also high, with low relative standard deviations (%RSD) for both intraday and interday analyses. azom.comchula.ac.thtdl.org To enhance sensitivity and selectivity, pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be employed, with subsequent UV detection at a different wavelength, for example, 380 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers even greater specificity and sensitivity, making it suitable for identifying metabolites of eugenol derivatives in biological samples. mdpi.com An HPLC system coupled with an ion trap mass spectrometer with an electrospray ionization (ESI) source can be used for the identification of photochemical reaction products and metabolites of eugenol derivatives. mdpi.com Furthermore, a qualitative and quantitative method based on HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed for the simultaneous determination of eugenol and other bioactive compounds in essential oils. jsppharm.org

Validation Parameters for HPLC-DAD Analysis of Eugenol

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 12.5 - 1000 ng/mL | azom.comchula.ac.thtdl.org |

| Correlation Coefficient (r²) | > 0.9999 | azom.comchula.ac.thtdl.org |

| Limit of Detection (LOD) | 0.81 ng/mL | azom.comchula.ac.th |

| Limit of Quantification (LOQ) | 2.47 ng/mL | azom.comchula.ac.th |

| Intraday Precision (%RSD) | 0.08 - 0.27% | azom.comchula.ac.th |

| Interday Precision (%RSD) | 0.32 - 1.19% | azom.comchula.ac.th |

For the analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. mdpi.com It combines the high separation efficiency of gas chromatography with the powerful identification capabilities of mass spectrometry. GC-MS is extensively used for the analysis of essential oils and other complex mixtures containing eugenol and its volatile derivatives. rroij.com

In a typical GC-MS analysis of eugenol, a capillary column such as an HP-5 (5% phenyl polymethyl siloxane) is used. researchgate.net The system is often operated with a split-splitless injector and helium as the carrier gas. researchgate.net The temperature program of the oven is optimized to achieve good separation of the components. rroij.com Mass spectra are generally acquired in the Electron Impact (EI) mode. researchgate.net The identification of compounds is achieved by comparing their mass spectra and retention times with those of reference standards and by searching mass spectral libraries like the NIST library. researchgate.net

GC-MS has been successfully used to quantify the eugenol content in the essential oils extracted from different parts of the clove plant, revealing varying concentrations in the flower, stem, and leaf. researchgate.net The technique is also invaluable for identifying other major and minor constituents in essential oils, such as eugenyl acetate (B1210297) and β-caryophyllene. rroij.com For trace analysis of eugenol and its isomers in complex matrices like fish fillets, a method using GC coupled with triple quadrupole tandem mass spectrometry (MS/MS) has been developed, offering high sensitivity with LODs in the sub-μg·kg⁻¹ range. Derivatization can be employed in GC-MS analysis to improve the chromatographic properties and detection of certain compounds. tdl.org

GC-MS Conditions for Eugenol Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temperature | 275 °C | researchgate.net |

| Detector Temperature | 300 °C | researchgate.net |

| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |

| Mass Range | 30 - 600 m/z | researchgate.net |

For exceptionally complex mixtures, such as essential oils, where one-dimensional chromatography may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. azom.com This technique utilizes two columns with different stationary phases, providing a much larger peak capacity. azom.com The effluent from the first column is continuously transferred in small fractions to the second, shorter column for rapid separation.

The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in organized patterns, aiding in their identification. azom.com While specific studies on the direct application of GC×GC to Eugenol Tetrahydropyran (B127337) are not prevalent, the technique's utility in analyzing essential oils, which are rich in eugenol and other phenolic compounds, is well-documented. mdpi.com GC×GC coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) is particularly powerful for the detailed chemical characterization of complex volatile samples. mdpi.com This approach allows for the separation and identification of a vast number of compounds, including isomers, that would co-elute in a one-dimensional separation. chula.ac.th

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds like eugenol. These methods are based on the oxidation or reduction of the analyte at an electrode surface.

The electrochemical behavior of eugenol has been investigated on various electrodes, including gold and platinum. Voltammetric methods, such as differential pulse voltammetry (DPV), are often employed for quantitative analysis. The electro-oxidation of eugenol is typically an irreversible process. To enhance the sensitivity and selectivity of the detection, chemically modified electrodes are frequently used. For instance, a graphene-modified carbon paste electrode has been shown to be effective for the voltammetric determination of eugenol. With such a modified electrode, a linear response in the concentration range of 1.0 × 10⁻⁷ to 1.7 × 10⁻⁵ M has been achieved, with a limit of detection as low as 7.0 × 10⁻⁹ M. Other modifications, such as with CeO₂ nanoparticles, have also been explored to develop amperometric sensors for eugenol.

Performance of an Electrochemical Sensor for Eugenol

| Parameter | Value | Reference |

|---|---|---|

| Electrode | Graphene modified carbon paste electrode | |

| Technique | Differential Pulse Voltammetry (DPV) | |

| Linear Range | 1.0 × 10⁻⁷ to 1.7 × 10⁻⁵ M | |

| Limit of Detection (LOD) | 7.0 × 10⁻⁹ M | |

| Limit of Quantification (LOQ) | 2.3 × 10⁻⁸ M |

Sample Preparation and Extraction Methodologies for Complex Matrices

The quality of analytical results is heavily dependent on the efficiency of the sample preparation and extraction steps. The primary goal is to isolate the analyte of interest from the complex sample matrix while minimizing interferences.

For the extraction of eugenol from plant materials like cloves, several methods are employed. Steam distillation is a traditional and common method for isolating essential oils, including eugenol. Another widely used technique is solvent extraction, often performed using a Soxhlet apparatus with an appropriate organic solvent. The choice of solvent can significantly impact the extraction efficiency. Supercritical fluid extraction (SFE) with carbon dioxide is a more modern and environmentally friendly "green" technique that offers high efficiency. Hydro-distillation is another common method for extracting essential oils.

For the analysis of eugenol in biological fluids or tissues, more specific extraction procedures are required. For instance, in the analysis of fish fillets, a hexane extraction followed by a phenyl solid-phase extraction (SPE) cleanup has been shown to be effective. This multi-step process helps to remove lipids and other matrix components that could interfere with the subsequent chromatographic analysis. Simple solvent extraction with solvents like dichloromethane (B109758) can also be used for the initial isolation of eugenol from plant material before further analysis.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of eugenol (B1671780) tetrahydropyran (B127337) typically involves the acid-catalyzed reaction of eugenol with 3,4-dihydropyran. organic-chemistry.org Future research will likely focus on developing more sustainable and efficient catalytic systems for this transformation.

Green Catalysis: A significant push is being made toward the use of environmentally benign catalysts. iosrjournals.org Research is anticipated to explore the use of solid acid catalysts, such as zeolites and supported acids (e.g., NH4HSO4 on SiO2), which offer advantages like reusability, reduced waste, and milder reaction conditions. nih.gov The use of deep eutectic solvents (DESs) as both solvent and catalyst is another promising green approach that could be applied to the synthesis of eugenol tetrahydropyran. nih.gov

Novel Catalysts: The development of novel catalytic systems is another key research direction. This includes the exploration of metal triflates (e.g., bismuth triflate) and heteropoly acids, which have shown high efficiency in the tetrahydropyranylation of other alcohols and phenols. organic-chemistry.orgresearchgate.net These catalysts can offer higher yields, shorter reaction times, and greater chemoselectivity. researchgate.net Furthermore, biocatalytic processes, using enzymes to catalyze the formation of the ether linkage, represent a frontier in sustainable synthesis that remains largely unexplored for this specific compound. neliti.com

Deeper Mechanistic Understanding of Molecular Interactions

A more profound understanding of the molecular interactions of this compound is crucial for designing new applications. Future research will likely employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into how this compound interacts with biological targets, such as olfactory receptors or enzyme active sites. rsc.orgnih.govnih.gov These computational studies can help in predicting the sensory properties of the molecule and in designing derivatives with enhanced biological activities. rsc.orgnih.gov For instance, understanding the binding of eugenol derivatives to proteins like PPARγ could open doors for therapeutic applications. rsc.orgmdpi.com

Spectroscopic and In Vitro Studies: Advanced spectroscopic techniques, in conjunction with in vitro assays, can be used to validate the predictions from computational models. These studies can help to understand the structure-activity relationships of this compound and its derivatives, providing a basis for the rational design of new compounds with tailored properties. mdpi.com Investigating the cleavage of the THP ether bond under various conditions is also important for its application in controlled-release systems. youtube.com

Development of Advanced Bio-based Materials

Eugenol is a versatile bio-based building block for the synthesis of polymers and other advanced materials. nih.govnih.gov The incorporation of the tetrahydropyran moiety could introduce new properties and functionalities to these materials.

Polymer Synthesis: Future research is expected to focus on the polymerization of this compound or its use as a monomer in the synthesis of novel bio-based polymers. nih.govrsc.org These polymers could find applications as high-performance antimicrobial coatings, thermosets, or in drug delivery systems. nih.govmdpi.combohrium.com The THP group could serve as a latent functional group that can be cleaved under specific conditions to release eugenol, providing a controlled-release mechanism. cosmeticsandtoiletries.comnih.gov

Controlled-Release Systems: The acid-labile nature of the tetrahydropyranyl ether makes this compound an excellent candidate for the development of controlled-release systems. cosmeticsandtoiletries.comnih.gov This could be particularly useful in applications such as active food packaging, where the slow release of the antimicrobial and antioxidant eugenol can extend shelf life. mdpi.com Research in this area will likely focus on encapsulating this compound in various matrices, such as nanoparticles or hydrogels, to fine-tune the release profile. nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of chemical synthesis and materials science. nih.gov The application of these technologies to this compound research is a promising and largely unexplored avenue.